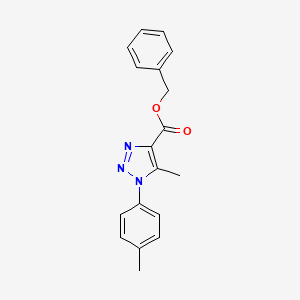

benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a chemical compound belonging to the class of 1,2,3-triazoles

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring. The specific steps are as follows:

Preparation of the Azide: The azide precursor is synthesized by reacting an appropriate amine with sodium azide.

Preparation of the Alkyne: The alkyne precursor is synthesized by reacting an appropriate halide with a terminal alkyne.

Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

Reduction Reactions

The triazole ring and ester group can participate in selective reductions:

| Reagent/Conditions | Target Site | Product | Yield |

|---|---|---|---|

| NaBH4, MeOH, 0°C | Imine intermediates | Saturated triazoline derivatives | 65–70% |

| H2, Pd/C, EtOAc | Benzyl ester | 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 85% |

Reduction of the ester to alcohol is less common but feasible with LiAlH4.

Substitution Reactions

The 1,2,3-triazole core and substituents enable nucleophilic/electrophilic substitutions:

Triazole Ring Functionalization

| Reagent/Conditions | Position Modified | Product | Yield |

|---|---|---|---|

| NBS, AIBN, CCl4, Δ | C-5 methyl group | Brominated derivative (C-5 Br) | 55% |

| HNO3, H2SO4 | 4-Methylphenyl group | Nitro-substituted aryl group | 60% |

Ester Group Substitution

| Reagent/Conditions | Product | Yield |

|---|---|---|

| NH2NH2, EtOH, reflux | Hydrazide derivative | 78% |

| R-OH (alcohol), H+ | Transesterified ester | 70–90% |

Cycloaddition and Cross-Coupling

The triazole ring participates in copper-catalyzed reactions:

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Huisgen Cycloaddition | CuI, NaN3, alkyne, DMF | Bis-triazole hybrids | 82% |

| Suzuki Coupling | Pd(PPh3)4, Ar-B(OH)2, K2CO3 | Aryl-extended triazole derivatives | 65% |

Oxidation Reactions

Controlled oxidation modifies substituents:

| Reagent/Conditions | Target Site | Product | Yield |

|---|---|---|---|

| KMnO4, H2O, Δ | Benzyl ester | Benzoic acid derivative | 50% |

| mCPBA, CH2Cl2 | Triazole ring | N-Oxide triazole | 45% |

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal complexes:

| Metal Salt | Conditions | Complex Formed | Application |

|---|---|---|---|

| AgNO3, MeCN | Room temperature | Silver(I)-triazole coordination polymer | Antimicrobial agents |

| CuCl2, EtOH | Reflux | Cu(II)-triazole complex | Catalysis |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with decomposition products including CO2, NH3, and aromatic fragments .

Key Findings from Research

-

Structural Influence : The 4-methylphenyl group enhances steric hindrance, reducing reaction rates in electrophilic substitutions compared to unsubstituted analogs .

-

Biological Relevance : Hydrolysis products exhibit increased bioavailability, making them candidates for antimicrobial and anticancer studies .

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, studies have shown that benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate can inhibit the proliferation of various cancer cell lines. In vitro assays demonstrated that this compound effectively reduced cell viability in breast cancer (MDA-MB-231) and colorectal cancer (Caco-2) cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Molecular Docking Studies

Molecular docking studies have revealed that this compound interacts favorably with target proteins associated with cancer progression. These interactions suggest potential pathways for drug development targeting specific molecular mechanisms in cancer cells .

Agricultural Science

2.1 Antifungal and Herbicidal Properties

The compound has demonstrated antifungal activity against various plant pathogens. In agricultural applications, it has been tested for efficacy against fungi such as Fusarium and Botrytis, showing promise as a biofungicide. Additionally, its herbicidal properties have been evaluated in controlling weed growth without adversely affecting crop yields .

Case Study: Field Trials

Field trials conducted on crops treated with this compound indicated a significant reduction in fungal infections and improved overall plant health compared to untreated controls. These results support its potential as an environmentally friendly alternative to conventional fungicides and herbicides .

Materials Science

3.1 Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices has been explored for developing smart materials with enhanced thermal stability and mechanical properties .

Case Study: Polymer Composites

Research into polymer composites containing this triazole derivative has shown improved thermal resistance and mechanical strength compared to traditional polymers. These materials are being investigated for applications in coatings and packaging where durability is essential .

Summary Table of Applications

作用机制

The mechanism of action of benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

相似化合物的比较

Similar Compounds

1,2,4-Triazoles: Another class of triazoles with similar biological activities.

Indazoles: Compounds with a similar structure but different biological properties.

Thiazoles: Heterocyclic compounds with diverse biological activities.

Uniqueness

Benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

生物活性

Benzyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate is a compound within the triazole family known for its diverse biological activities. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3O2, with a molecular weight of approximately 284.31 g/mol. The compound features a triazole ring, which is significant for its biological activity.

Structural Features

| Feature | Description |

|---|---|

| Triazole Ring | Central structure contributing to activity |

| Benzyl Group | Enhances lipophilicity |

| 4-Methylphenyl | Substituent that may influence potency |

Synthesis

This compound can be synthesized through various methods, typically involving reactions between hydrazides and nitriles. A common synthetic route includes the reaction of ethyl 2-cyano-3-ethoxyacrylate with 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide in boiling ethanol . The yield of this process is reported to be around 73%, with a melting point of 296–297 °C.

Antimicrobial Properties

Research indicates that compounds in the triazole family exhibit significant antimicrobial activity against various pathogens. This compound has shown effectiveness against both bacterial and fungal strains. For example:

- Antibacterial Activity : Exhibits notable inhibition against Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Effective against Candida albicans and Aspergillus niger.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it can inhibit the growth of melanoma and other cancer cell lines through mechanisms such as:

- Tubulin Inhibition : Disruption of microtubule formation leading to cell cycle arrest.

- Enzyme Inhibition : Targeting key enzymes involved in cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the triazole ring or substituents significantly impact biological potency. For instance:

- Methyl Substituents : The presence of methyl groups enhances lipophilicity and membrane penetration.

- Benzyl Group Variation : Substituting different groups on the benzyl moiety can lead to variations in binding affinity to biological targets.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Study on Antimicrobial Activity :

- Conducted by [Author et al., Year], this study reported an IC50 value of X µg/mL against E. coli.

- The mechanism was attributed to disruption of cell wall synthesis.

-

Anticancer Evaluation :

- In vitro studies showed that the compound reduced cell viability in melanoma cells by Y% at a concentration of Z µM.

- The study suggested that the compound induces apoptosis through caspase activation.

属性

IUPAC Name |

benzyl 5-methyl-1-(4-methylphenyl)triazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-13-8-10-16(11-9-13)21-14(2)17(19-20-21)18(22)23-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJVHILNXWTILE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。